1-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one

Medicinal Chemistry Chemical Biology Synthetic Intermediates

1-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one (CAS 81555-90-0) is a synthetic small molecule belonging to the 1,3,4-oxadiazole thioether class, with molecular formula C11H9BrN2O2S and molecular weight 313.17 g/mol. The compound features a 4-bromophenyl substituent at the oxadiazole C5 position, a thioether bridge at C2 linked to a propan-2-one (acetonyl) moiety.

Molecular Formula C11H9BrN2O2S
Molecular Weight 313.17
CAS No. 81555-90-0
Cat. No. B2678182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one
CAS81555-90-0
Molecular FormulaC11H9BrN2O2S
Molecular Weight313.17
Structural Identifiers
SMILESCC(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)Br
InChIInChI=1S/C11H9BrN2O2S/c1-7(15)6-17-11-14-13-10(16-11)8-2-4-9(12)5-3-8/h2-5H,6H2,1H3
InChIKeyCOGPEKYBIKLOQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one (CAS 81555-90-0): Structural Identity, Physicochemical Profile, and Research Procurement Context


1-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one (CAS 81555-90-0) is a synthetic small molecule belonging to the 1,3,4-oxadiazole thioether class, with molecular formula C11H9BrN2O2S and molecular weight 313.17 g/mol [1]. The compound features a 4-bromophenyl substituent at the oxadiazole C5 position, a thioether bridge at C2 linked to a propan-2-one (acetonyl) moiety. This architecture embeds a methyl ketone functional group, distinguishing it from the more common acetamide or carboxylic acid derivatives within the same scaffold family. The 1,3,4-oxadiazole core is recognized as a privileged heterocyclic scaffold in medicinal chemistry, and the S-alkylation pattern at the 2-position is a well-precedented strategy for tuning both physicochemical properties and biological target engagement [2]. Spectral characterization data, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS), have been deposited in the Wiley SpectraBase database, confirming structural identity under the InChI Key MGEJDKRUCUXZAS-UHFFFAOYSA-N [1].

Why 1-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one Cannot Be Interchanged with Generic 1,3,4-Oxadiazole Thioethers


Within the 1,3,4-oxadiazole thioether class, three structural variables govern biological performance: (i) the aryl/heteroaryl substituent at the C5 position, (ii) the nature of the S-linked side chain (alkyl, acetamide, ester, ketone), and (iii) the bromine substitution pattern on the phenyl ring . Replacing the 4-bromophenyl group with a 3-bromophenyl isomer alters molecular dipole and steric profile; substituting the propan-2-one side chain with an acetamide (e.g., CAS 332161-53-2) introduces hydrogen-bond donors and changes LogP, directly impacting membrane permeability and target binding. Even a positional isomer where the acetone group attaches to the oxadiazole N3 rather than via the S2-thioether (CAS 892147-46-5) yields a fundamentally different chemotype—a thioxo-oxadiazole rather than a thioether—with distinct reactivity and likely divergent biological profiles . These molecular distinctions are non-trivial: in published 1,3,4-oxadiazole thioether antibacterial series, minor side-chain modifications have shifted EC50 values against Xanthomonas oryzae pv. oryzae by over an order of magnitude (e.g., from 5.32 mg/L to 0.10 μg/mL) [1]. For procurement in structure–activity relationship (SAR) studies, fragment-based screening, or chemical biology probe development, selecting the precise acetonyl-4-bromophenyl congener is therefore essential for experimental reproducibility and valid structure–property correlations.

Quantitative Differentiation Evidence for 1-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one (CAS 81555-90-0) Relative to Closest Analogs


S-Propan-2-one Thioether vs. Free Thiol: Functional Group Impact on Reactivity and Derivatization Potential

CAS 81555-90-0 features an S-alkylated propan-2-one side chain, in contrast to the free thiol precursor 5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol (CAS 41421-19-6). The thiol precursor is commercially available from multiple vendors (Santa Cruz Biotechnology sc-267205, ChemImpex 41421-19-6) and has reported anticancer cytotoxicity IC50 values of 4.56 µM against MCF-7 breast cancer cells and 35.58 µM against HepG2 cells . However, free thiols are prone to oxidative dimerization, have limited shelf stability, and require inert atmosphere storage at 2–8 °C . The S-alkylated propan-2-one derivative eliminates the reactive thiol, improving storage stability while maintaining the electrophilic methyl ketone as a functional handle for further derivatization (e.g., hydrazone formation, reductive amination, aldol condensation). No published direct biological comparison between the thiol and S-propan-2-one congeners is available; the differentiation is based on well-established thiol vs. thioether reactivity principles .

Medicinal Chemistry Chemical Biology Synthetic Intermediates

S-Thioether (Propan-2-one) vs. N-Acetone Regioisomer: Chemotype Differentiation for Target Engagement

A structurally distinct regioisomer of CAS 81555-90-0 exists: 1-(5-(4-bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetone (CAS 892147-46-5, Sigma-Aldrich L122416), in which the acetone group is N-attached at the oxadiazole N3 position within a thioxo-oxadiazole framework, rather than S-attached at C2 as in the target compound . The two compounds share identical molecular formula (C11H9BrN2O2S) and molecular weight (313.17 g/mol) but differ fundamentally in chemotype: CAS 81555-90-0 is a 2-thioether-oxadiazole, whereas CAS 892147-46-5 is a 3-substituted-2-thioxo-oxadiazoline. This regioisomerism alters the heterocyclic aromaticity (the thioxo form has reduced aromatic character), hydrogen-bonding capacity, and metabolic susceptibility. In the broader 1,3,4-oxadiazole antibacterial literature, 2-thioether derivatives have demonstrated potent activity against plant pathogens (e.g., minimal EC50 = 0.10 µg/mL against Xanthomonas oryzae pv. oryzae for optimized thiazolium-labeled thioethers) [1], while 2-thioxo-3-substituted oxadiazolines have been primarily explored as sphingosine-1-phosphate receptor modulators [2]. For antibacterial or agrochemical screening, the 2-thioether chemotype is the more precedented starting point.

Agrochemical Discovery Antibacterial Screening Chemotype Comparison

4-Bromophenyl vs. 3-Bromophenyl Positional Isomerism: Impact on Biological Target Binding Profiles

The 3-bromophenyl positional isomer, 1-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one, is available from ChemDiv screening libraries . The 3-bromo vs. 4-bromo substitution alters the molecular electrostatic potential and dipole moment, which can affect binding to protein targets. Evidence from BindingDB demonstrates that closely related 5-(3-bromophenyl)-1,3,4-oxadiazole-2-thione (BDBM42702) showed IC50 > 93.1 µM against human mitogen-activated protein kinase 10 (MAPK10/JNK3) and IC50 > 50 µM against mannose-6-phosphate isomerase and phosphomannomutase 2 [1]. In contrast, the methyl ester derivative of the 4-bromophenyl scaffold, methyl [5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanylformate (BDBM38409), displayed measurable, albeit weak, inhibition: IC50 = 3.53 µM against nuclear receptor corepressor 2 (NCOR2/TRAC-1), IC50 = 13.0 µM against ephrin type-A receptor 4, and IC50 = 16.4 µM against diphosphomevalonate decarboxylase [2]. Although these data are for side-chain analogs (thione and methyl ester, respectively) rather than the propan-2-one derivatives themselves, they indicate that the 4-bromophenyl substitution pattern can yield distinguishable target engagement profiles compared to the 3-bromo isomer across kinase, nuclear receptor, and enzyme targets. These differences are directly attributable to the bromine position, as the oxadiazole core and S-linkage remain constant.

Kinase Inhibition Target Profiling SAR Studies

Class-Level Antibacterial Activity Potential: 1,3,4-Oxadiazole Thioether Benchmarking

Although no direct antibacterial MIC or EC50 data have been published for CAS 81555-90-0 specifically, the 1,3,4-oxadiazole thioether class to which it belongs has been extensively validated for antibacterial activity against both human and plant pathogens. In a systematic study by Wang et al. (2019), thiazolium-labeled 1,3,4-oxadiazole thioethers achieved minimal EC50 values of 0.10 µg/mL against Xanthomonas oryzae pv. oryzae (Xoo), 3.27 µg/mL against Ralstonia solanacearum, and 3.50 µg/mL against Xanthomonas axonopodis pv. citri (Xac) [1]. These potencies surpassed the commercial bactericides bismerthiazol (BT) and thiodiazole copper (TC). In a separate series by Zhang et al. (2024), 5-(thioether)-N-phenyl/benzyl-1,3,4-oxadiazole-2-carboxamide/amine derivatives demonstrated EC50 values of 5.32 and 4.63 mg/L against Xoo and 7.58 and 7.65 mg/L against Xanthomonas oryzae pv. oryzicola (Xoc), with confirmed in vivo efficacy in rice bacterial disease models . A related study on 1,3,4-oxadiazole thioether/sulfone derivatives reported compounds with EC50 values of 5.17 mg/L and 1.19 mg/L against Xoo, significantly surpassing BT and TC [2]. The structure of CAS 81555-90-0—incorporating a 4-bromophenyl group at C5 and a thioether-linked methyl ketone at C2—maps onto the core pharmacophore elements (aryl-oxadiazole-thioether) present in all these active series. The bromine atom provides a synthetic handle for further diversification via cross-coupling reactions.

Antibacterial Discovery Plant Pathology Agrochemical Research

Physicochemical Differentiation: Computed LogP and Drug-Likeness vs. Acetamide Analogs

The propan-2-one side chain of CAS 81555-90-0 confers distinct physicochemical properties compared to the widely studied acetamide-substituted analogs. The methyl ketone group is a hydrogen-bond acceptor (HBA) without hydrogen-bond donor (HBD) capacity, whereas acetamide derivatives (e.g., CAS 332161-53-2) contribute both one HBD (amide N–H) and one additional HBA. This difference impacts calculated LogP and hydrogen-bonding capacity. Based on the molecular formula C11H9BrN2O2S, the target compound has a molecular weight of 313.17 g/mol, 3 HBA (oxadiazole O, oxadiazole N, ketone O), 0 HBD, and a predicted LogP of approximately 2.8–3.2 (estimated via fragment-based methods) . In contrast, 2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide (CAS 332161-53-2, MW 480.37) is substantially larger and more lipophilic . For fragment-based drug discovery (FBDD) or lead-like screening, the lower molecular weight and absence of HBDs make CAS 81555-90-0 a more suitable fragment-sized starting point (MW < 300 Da for fragments is ideal; MW 313 is near-fragment space). Furthermore, the methyl ketone can serve as a warhead for covalent inhibitor design or be reduced to a secondary alcohol for further elaboration.

ADME Profiling Fragment-Based Drug Discovery Lead Optimization

Spectral Identity Confirmation: NMR and MS Characterization Data Availability

CAS 81555-90-0 has verified spectral characterization data deposited in the Wiley SpectraBase database, including ¹H NMR (solvent: DMSO-d6), ¹³C NMR, and GC-MS spectra [1]. The InChI Key (MGEJDKRUCUXZAS-UHFFFAOYSA-N) and exact mass (311.956812 g/mol) are unambiguously assigned. This spectral dataset enables rapid identity verification upon receipt, which is critical for procurement in regulated or high-throughput screening environments. By contrast, many closely related analogs in this chemical space (e.g., the N-acetone regioisomer CAS 892147-46-5, or various acetamide derivatives) lack publicly available reference spectra, requiring in-house characterization before use [2]. The availability of reference spectra reduces the risk of misassignment—a known problem in oxadiazole chemistry where tautomeric and regioisomeric ambiguities are common. The SpectraBase entry also confirms that the 4-bromophenyl isomer is spectroscopically distinguishable from the 3-bromophenyl isomer (also present in SpectraBase under the same compound ID family), providing a direct method for confirming positional isomer purity [1].

Quality Control Analytical Chemistry Compound Registration

Recommended Application Scenarios for 1-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one (CAS 81555-90-0) Based on Evidence


Agrochemical Lead Discovery: Antibacterial Screening Against Phytopathogens

CAS 81555-90-0 is structurally embedded within the 1,3,4-oxadiazole thioether pharmacophore that has produced multiple potent antibacterial series against Xanthomonas oryzae pv. oryzae (Xoo), Ralstonia solanacearum, and Xanthomonas axonopodis pv. citri (Xac), with lead compounds achieving EC50 values as low as 0.10 µg/mL [1]. The 4-bromophenyl group provides a synthetic handle for structure–activity relationship (SAR) expansion via palladium-catalyzed cross-coupling. Procurement of this compound is recommended as a starting scaffold for agrochemical antibacterial programs targeting rice bacterial leaf blight, citrus canker, or kiwi canker diseases, where current commercial bactericides (bismerthiazol, thiodiazole copper) have EC50 values significantly higher than those of optimized oxadiazole thioethers [1].

Medicinal Chemistry: Fragment Elaboration and Kinase Inhibitor Screening

With a molecular weight of 313.17 g/mol and zero hydrogen-bond donors, CAS 81555-90-0 occupies the upper boundary of fragment-like chemical space and features a methyl ketone that can serve as a reversible or irreversible warhead for cysteine-reactive covalent inhibitors [1]. Close scaffold analogs have demonstrated measurable binding to kinase (EphA4, IC50 = 13.0 µM) and nuclear receptor (NCOR2, IC50 = 3.53 µM) targets . The compound is suitable for inclusion in kinase profiling panels or fragment-based screening libraries, particularly where 4-bromophenyl-substituted heterocycles are desired as ATP-mimetic hinge-binding motifs. The bromine atom also enables rapid analog generation via Suzuki–Miyaura coupling for hit-to-lead optimization .

Chemical Biology: Tool Compound for Target Identification and Proteomics

The propan-2-one moiety in CAS 81555-90-0 provides a latent affinity handle: the methyl ketone can be converted to a hydrazone or oxime for biotinylation, fluorescent labeling, or immobilization on solid supports [1]. This enables pull-down proteomics experiments for target deconvolution, analogous to the activity-based protein profiling (ABPP) approaches successfully applied to related 1,3,4-oxadiazole thioethers, where the translational regulator CsrA and virulence regulator Xoc3530 were identified as antibacterial targets . Procurement for chemical biology applications is recommended when a 4-bromophenyl-oxadiazole scaffold is desired as a probe core for bacterial target identification studies.

Synthetic Methodology Development: Cross-Coupling Substrate for Diversification

The 4-bromophenyl substituent on CAS 81555-90-0 is an excellent substrate for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald–Hartwig, Heck), enabling the generation of diverse compound libraries from a single precursor [1]. This capability is particularly valuable for medicinal chemistry groups building focused libraries around the oxadiazole thioether scaffold. The spectral data deposited in Wiley SpectraBase (¹H/¹³C NMR, GC-MS) provide reliable identity verification for the starting material, which is critical for publication-quality synthetic protocols . Procurement as a synthetic building block is recommended for groups requiring a bromoaryl-oxadiazole intermediate with a pre-installed thioether side chain.

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